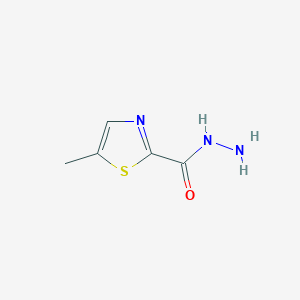

5-Methyl-1,3-thiazole-2-carbohydrazide

概要

説明

“5-Methyl-1,3-thiazole-2-carbohydrazide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered aromatic ring with sulfur and nitrogen atoms . The thiazole ring is an important moiety in the world of chemistry due to its aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds . This property makes the ring highly reactive, allowing various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions to take place .

Synthesis Analysis

The synthesis of thiazole derivatives, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, often involves the reaction of a carbohydrazide with differently substituted benzaldehyde . The resulting compounds are characterized via elemental analysis, physico-chemical, and spectral data .

Molecular Structure Analysis

The molecular structure of “5-Methyl-1,3-thiazole-2-carbohydrazide” can be analyzed using various spectroscopic techniques . For instance, NMR chemical shifts can be predicted using the gauge-invariant linear combination of atomic orbitals (LCAO) method . Additionally, the ultraviolet-visible spectra in different solvents can be predicted using Time-dependent DFT calculations (TD-DFT) at the same level of theory .

Chemical Reactions Analysis

Thiazole compounds, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, can undergo various chemical reactions due to the reactivity of the thiazole ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

科学的研究の応用

Antibacterial Activity

5-Methyl-1,3-thiazole-2-carbohydrazide derivatives have shown promising antibacterial activity. For instance, a derivative of this compound, when treated with 4-fluorobenzaldehyde, showed promising activity against Bacillus subtilis . This suggests that 5-Methyl-1,3-thiazole-2-carbohydrazide could be used in the development of new antibacterial agents .

DNA Binding

The same derivative also revealed a promising affinity towards DNA double helix . This suggests that 5-Methyl-1,3-thiazole-2-carbohydrazide and its derivatives could be used in the study of DNA-protein interactions and in the development of DNA-targeting drugs .

Antifungal Activity

Derivatives of 5-Methyl-1,3-thiazole-2-carbohydrazide have been tested for their antifungal activity . This suggests potential applications in the development of antifungal agents .

Anticancer Activity

Some novel thiazoles, which include 5-Methyl-1,3-thiazole-2-carbohydrazide, have been synthesized and tested for their anticancer activity against liver carcinoma cell line HepG2 . This suggests potential applications in cancer research and treatment .

Drug Development

The thiazole moiety, which is present in 5-Methyl-1,3-thiazole-2-carbohydrazide, plays an important role in drug development . Thiazoles are used in various fields such as dyes, fungicides, agrochemical industries, catalysts, and in the development of peptidomimetics . They show remarkable potency in biological systems such as anticancer, anti-inflammatory, antioxidant, antibacterial, antifungal, herbicidal, hypertensive .

Biochemical Pathway Modulation

Molecules containing a thiazole ring, like 5-Methyl-1,3-thiazole-2-carbohydrazide, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems . This suggests potential applications in the study and modulation of biochemical pathways .

作用機序

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the chemical properties of thiazole derivatives, such as solubility, can be influenced by environmental conditions .

Safety and Hazards

“5-Methyl-1,3-thiazole-2-carbohydrazide” can be harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation and serious eye irritation . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If irritation persists, seek medical attention .

将来の方向性

Thiazole compounds, including “5-Methyl-1,3-thiazole-2-carbohydrazide”, have been the focus of medicinal chemists due to their potential therapeutic applications . Future research may focus on developing novel therapeutic agents based on thiazole-bearing compounds for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

特性

IUPAC Name |

5-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-7-5(10-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWTZUVXTJCFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

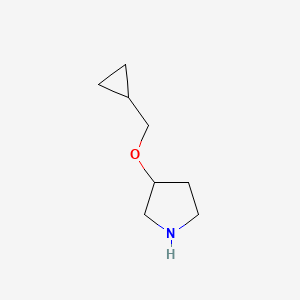

CC1=CN=C(S1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669373 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1,3-thiazole-2-carbohydrazide | |

CAS RN |

858486-43-8 | |

| Record name | 5-Methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)